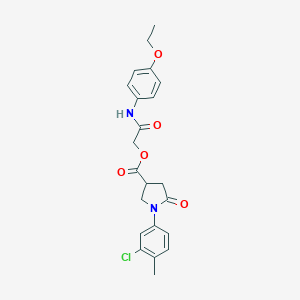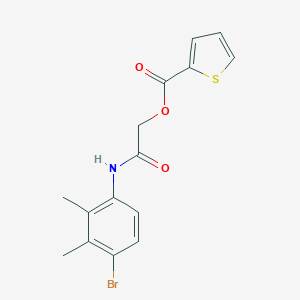![molecular formula C17H19NO4 B270987 N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as EMF-7, is a synthetic compound that belongs to the class of cyclopentafuran derivatives. It has been found to exhibit various biological activities and has been the subject of several scientific studies.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and fibrosis. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activity of transforming growth factor-beta (TGF-β), a cytokine that plays a key role in the development of fibrosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6). This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of fibroblasts. In addition, it has been shown to reduce the expression of collagen and alpha-smooth muscle actin (α-SMA), which are markers of fibrosis.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It has also been found to exhibit various biological activities, which makes it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its mechanism of action and identify the signaling pathways that are involved in its biological activities. Another direction is to study its effects in animal models of inflammation, cancer, and fibrosis, to determine its potential as a therapeutic agent. Furthermore, it would be interesting to investigate the structure-activity relationship of this compound and design analogs with improved biological activities.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-ethoxybenzoic acid with diethylamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with sodium hydride and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to obtain the final product. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of fibroblasts, which are involved in the development of fibrosis.
properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO4/c1-2-21-11-5-3-10(4-6-11)18-16(19)14-9-7-12-13(8-9)22-17(20)15(12)14/h3-6,9,12-15H,2,7-8H2,1H3,(H,18,19) |
InChI Key |
IOFUFMMFEROPMG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)